molecular formula C16H13ClN2O2S B2946115 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 295361-93-2

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2946115
CAS RN: 295361-93-2
M. Wt: 332.8
InChI Key: JDDFBTBGQXKWDE-UHFFFAOYSA-N
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Description

“4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C16H13ClN2O2S . It is a derivative of benzothiazole, a heterocyclic compound with a wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” includes a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring .

Future Directions

The future directions for research on “4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide” could include further exploration of its biological activities, development of novel synthesis methods, and investigation of its potential applications in medicinal chemistry .

properties

IUPAC Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-2-21-12-7-8-13-14(9-12)22-16(18-13)19-15(20)10-3-5-11(17)6-4-10/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDFBTBGQXKWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

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